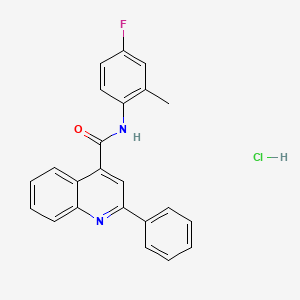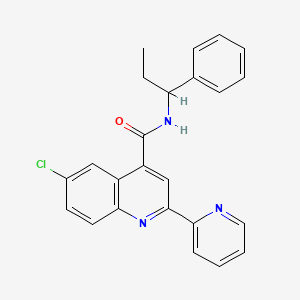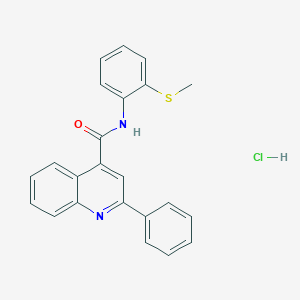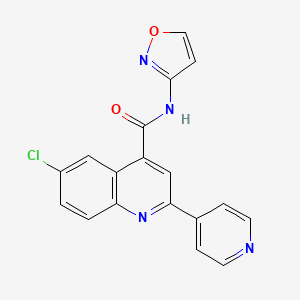METHANONE](/img/structure/B4161521.png)
[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE
Vue d'ensemble
Description
[2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE: is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline core substituted with a 3-chlorophenyl group, a methyl group, and a propyl-piperazinyl carbonyl group, which contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3-chlorobenzoyl chloride and aluminum chloride as a catalyst.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Propyl-Piperazinyl Carbonyl Group: The final step involves the reaction of the intermediate compound with 4-propyl-1-piperazinecarboxylic acid chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially leading to the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 3-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: N-oxide derivatives of the piperazine ring.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology:
- It has been studied for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine:
- The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter receptors.
Industry:
- It is used in the development of new materials with specific electronic and optical properties, such as organic semiconductors and fluorescent dyes.
Mécanisme D'action
The mechanism of action of [2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets in the body. The compound is known to bind to certain neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and leading to changes in neurotransmitter levels. This interaction can result in various pharmacological effects, including mood regulation and anxiolytic effects. The compound may also interact with other molecular pathways involved in inflammation and oxidative stress, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
- 2-(3-chlorophenyl)-3-methyl-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline
- 2-(3-chlorophenyl)-3-methyl-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline
- 2-(3-chlorophenyl)-3-methyl-4-[(4-butyl-1-piperazinyl)carbonyl]quinoline
Comparison:
- Structural Differences: The main difference between these compounds lies in the length and nature of the alkyl chain attached to the piperazine ring. This can affect the compound’s lipophilicity, receptor binding affinity, and overall pharmacokinetic properties.
- Biological Activity: While all these compounds may exhibit similar biological activities due to their common quinoline core, the specific pharmacological effects and potency can vary depending on the alkyl chain length and substitution pattern.
- Uniqueness: [2-(3-CHLOROPHENYL)-3-METHYL-4-QUINOLYL](4-PROPYLPIPERAZINO)METHANONE is unique in its specific substitution pattern, which may confer distinct pharmacological properties and therapeutic potential compared to its analogs.
Propriétés
IUPAC Name |
[2-(3-chlorophenyl)-3-methylquinolin-4-yl]-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O/c1-3-11-27-12-14-28(15-13-27)24(29)22-17(2)23(18-7-6-8-19(25)16-18)26-21-10-5-4-9-20(21)22/h4-10,16H,3,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLCTNWZRLKZTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(difluoromethoxy)-4-methylphenyl]-2-phenyl-4-quinolinecarboxamide hydrochloride](/img/structure/B4161439.png)

![Methyl 6-methyl-2-({[2-(pyridin-3-yl)quinolin-4-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4161459.png)

![6-chloro-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4161479.png)
![8-methyl-2-(2-methylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4161482.png)

![N-(2-methoxydibenzo[b,d]furan-3-yl)-6-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161497.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-7-chloro-8-methyl-2-(pyridin-2-yl)quinoline-4-carboxamide](/img/structure/B4161499.png)

![6-bromo-4-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}carbonyl)-2-(4-pyridinyl)quinoline](/img/structure/B4161515.png)
![2-(1,3-benzodioxol-5-yl)-N-[1-(3,4-dimethoxyphenyl)ethyl]quinoline-4-carboxamide;hydrochloride](/img/structure/B4161529.png)

![6-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4161541.png)
